molecular formula C11H14N2O B1486374 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 1141474-62-5

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No. B1486374
M. Wt: 190.24 g/mol
InChI Key: PWBRTHBTRXXYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile” is a complex organic molecule. It contains a benzonitrile group, which is a type of aromatic compound, and a hydroxyethyl group, which is a type of alcohol. The molecule also contains a methylamino group, which is a type of amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzonitrile group would contribute to the aromaticity of the compound, while the hydroxyethyl and methylamino groups could potentially form hydrogen bonds .


Chemical Reactions Analysis

Amines, such as the methylamino group in this compound, are known to be good nucleophiles and can participate in a variety of reactions. They can react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Chemical Reactions and Catalysis

  • Montmorillonite Clay Catalysis : A study investigated the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, resulting in the formation of benzonitrile among other products. This reaction, involving variations of benzonitrile, was examined under different conditions, providing insights into the catalytic properties and pathways of benzonitrile derivatives (Wali et al., 1998).

Organic Synthesis

  • Synthesis of Ureido Sugars : Research on the synthesis of new ureido sugars involved reactions with methyl, ethyl, or benzyl esters, suggesting potential pathways for synthesizing compounds related to 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Magnetic Refrigeration and Magnetism

  • Magnetic Refrigeration Studies : A study on tetranuclear lanthanide cages with in situ ligand transformation, involving compounds structurally related to benzonitrile, revealed significant magnetocaloric effects and magnetic relaxation, indicating potential applications in magnetic refrigeration (Sheikh, Adhikary, & Konar, 2014).

Material Science

  • Condensation Studies in Material Science : Research on the condensation of various nitriles, including benzonitrile, with 2-hydroxy-4,6-dimethylacetophenone provides insights into the chemical properties and potential material science applications of benzonitrile derivatives (Sosnovskikh, 1998).

Pharmaceutical Research

  • Anti-Tumor Agents : A study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, a compound structurally similar to benzonitrile, explored its use as a precursor for synthesizing potential anti-tumor agents (Badrey & Gomha, 2012).

Crystal and Molecular Docking Studies

  • Crystal Structure and FAK Inhibition : The crystal structure of a benzonitrile derivative was studied for its potential as a focal adhesion kinase (FAK) inhibitor, indicating its relevance in anticancer research (Kiran et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other organic compounds, it could potentially be flammable and should be handled with care .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal properties, or its chemical reactivity could be explored for potential use in chemical synthesis .

properties

IUPAC Name

3-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(5-6-14)9-11-4-2-3-10(7-11)8-12/h2-4,7,14H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBRTHBTRXXYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(methylamino)ethanol (4 mL, 51 mmol) and TEA (4 mL, 28.05 mmol) in DCM (75 mL) under N2, was added 3-(bromomethyl)benzonitrile (5 g, 25.50 mmol) at 0° C. and the mixture was stirred at RT for 30 min. After this time, reaction mixture was concentrated under reduced pressure and the remaining residue was dissolved in DCM and washed with water to give the title compound as a colorless liquid (4.9 g, 100%). 1H NMR (DMSO-d6, 400 MHz) δ 7.76 (s, 1H), 7.69-7.71 (m, 2H), 7.63-7.65 (m, 1H), 7.49-7.53 (m, 1H), 4.41-4.43 (m, 1H), 3.47-3.51 (m, 2H), 3.32 (m, 2H), 2.40-2.43 (m, 2H), 2.13 (s, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Reactant of Route 2
Reactant of Route 2
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Reactant of Route 3
Reactant of Route 3
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Reactant of Route 4
Reactant of Route 4
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Reactant of Route 5
Reactant of Route 5
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Reactant of Route 6
Reactant of Route 6
3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.